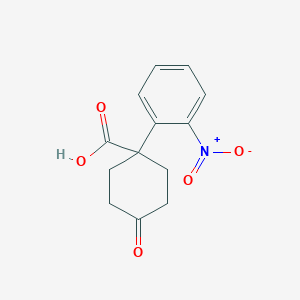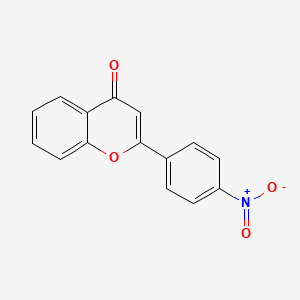
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a naphthalene ring substituted with methoxy groups and a butenol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol typically involves the reaction of 6,7-dimethoxynaphthalene with appropriate reagents to introduce the butenol side chain. One common method includes the use of a Grignard reagent, such as but-3-en-2-yl magnesium bromide, which reacts with 6,7-dimethoxynaphthalene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the butenol side chain to a single bond, yielding saturated alcohols.
Substitution: The methoxy groups on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH) for deprotonation followed by nucleophiles like alkyl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated alcohols
Substitution: Formation of various substituted naphthalenes
Applications De Recherche Scientifique
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The methoxy groups and the butenol side chain play crucial roles in its reactivity and binding affinity. The compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, or alteration of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dimethoxynaphthalen-2-ol
- 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one
- 2,3-Dimethoxy-6-hydroxynaphthalene
Uniqueness
4-(6,7-Dimethoxynaphthalen-2-yl)but-3-en-2-ol is unique due to its specific substitution pattern and the presence of both methoxy groups and a butenol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H18O3 |
|---|---|
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
(E)-4-(6,7-dimethoxynaphthalen-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C16H18O3/c1-11(17)4-5-12-6-7-13-9-15(18-2)16(19-3)10-14(13)8-12/h4-11,17H,1-3H3/b5-4+ |
Clé InChI |
LUHRSAPPBZWMFV-SNAWJCMRSA-N |
SMILES isomérique |
CC(/C=C/C1=CC2=CC(=C(C=C2C=C1)OC)OC)O |
SMILES canonique |
CC(C=CC1=CC2=CC(=C(C=C2C=C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)



![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)







